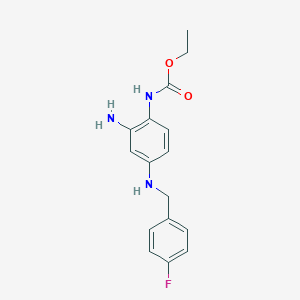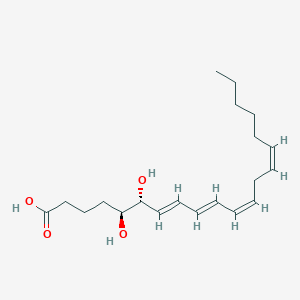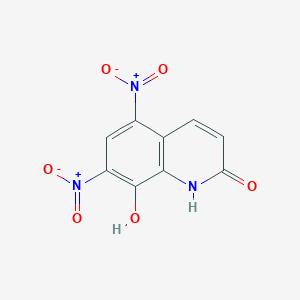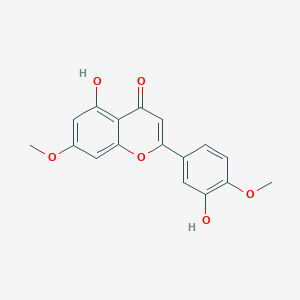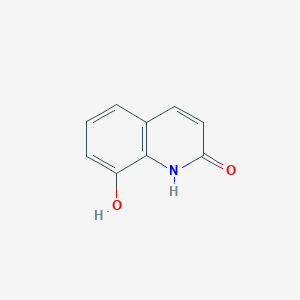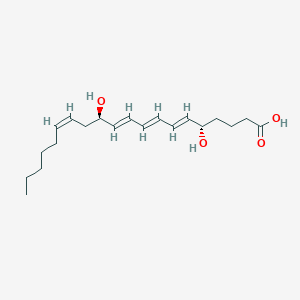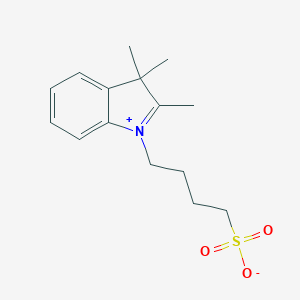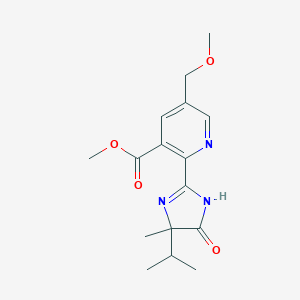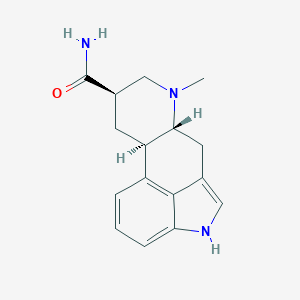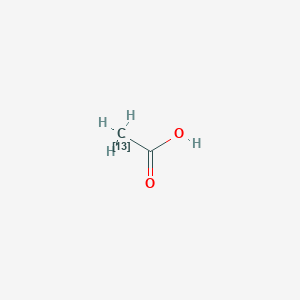![molecular formula C15H26O6 B032337 1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one CAS No. 66262-70-2](/img/structure/B32337.png)
1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like 1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one involves multiple steps, including the formation of key intermediates and the establishment of chiral centers. For example, the stereocontrolled synthesis of related compounds involves converting intermediates through a series of reactions that establish the desired stereochemistry (Chang et al., 1994). The methodologies can include reactions such as Grignard reactions, cyclization, and selective reduction to achieve the complex structure and stereochemistry required for this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one is characterized using spectroscopic techniques such as NMR and IR spectroscopy. These methods allow for the elucidation of the compound’s structure, including the identification of its functional groups, chiral centers, and molecular conformation (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups and stereochemistry. The presence of hydroxyl groups and an epoxide ring suggests that it can undergo various chemical reactions, including ring-opening reactions, esterification, and oxidation-reduction reactions. For instance, the carbonylation of alkynyl epoxides to produce related compounds demonstrates the potential reactivity of the epoxide group in forming cyclic esters and dihydrofuran derivatives (Piotti & Alper, 1997).
Scientific Research Applications
Ohmefentanyl and Pharmacology
Ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, showcases how stereochemistry plays a crucial role in the pharmacological properties of complex molecules. Studies on ohmefentanyl stereoisomers highlight the impact of stereochemical configurations on biological activity, offering insights into opioid receptor interactions and the development of more refined pharmacophores (Brine et al., 1997).
Empagliflozin and Analytical Techniques
The analytical review of Empagliflozin, a drug with a complex molecular structure similar to the one you mentioned, underlines the sophistication needed in analytical methodologies for such compounds. This research demonstrates the importance of precise analytical techniques in the quality control of pharmaceuticals and the role of structural complexity in drug analysis (Danao, 2021).
Hydroxycitric Acid (HCA) Production
Research into the microbial production of hydroxycitric acid (HCA), which shares stereochemical similarities with the compound , illustrates the exploration of biotechnological routes for producing structurally complex molecules. Studies on HCA focus on its physiological properties and potential for biotechnological production, highlighting the crossroads of organic chemistry, microbiology, and biotechnology (Yamada et al., 2007).
properties
IUPAC Name |
1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-7(16)4-11-14(19)13(18)10(6-20-11)5-12-15(21-12)8(2)9(3)17/h8-15,17-19H,4-6H2,1-3H3/t8-,9-,10-,11-,12-,13+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNBMCYZGYWFKO-XOSCPBGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=O)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(=O)C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105419 | |
| Record name | L-talo-2-Octulose, 4,8-anhydro-1,3,7-trideoxy-7-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-, [2S-[2α,3β(1R*,2R*)]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one | |
CAS RN |
66262-70-2 | |
| Record name | L-talo-2-Octulose, 4,8-anhydro-1,3,7-trideoxy-7-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-, [2S-[2α,3β(1R*,2R*)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66262-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-talo-2-Octulose, 4,8-anhydro-1,3,7-trideoxy-7-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-, [2S-[2α,3β(1R*,2R*)]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



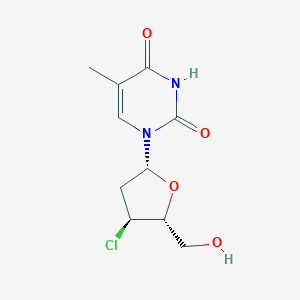
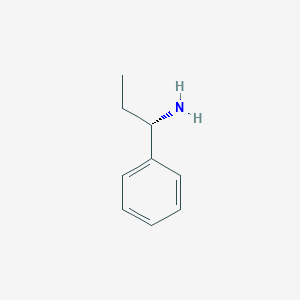
![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)
